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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

An In-depth Technical Guide to 2-Methylveratraldehyde: Nomenclature, Structure, and
Comparative Analysis of Isomeric Methyl-Dimethoxybenzaldehydes

Abstract

This technical guide provides a comprehensive analysis of 2-Methylveratraldehyde, a
substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug
development. The guide begins by elucidating the systematic IUPAC nomenclature and the
inferred chemical structure of the target compound. Recognizing the limited availability of direct
experimental data for 2-methyl-3,4-dimethoxybenzaldehyde, this document then presents a
comparative study of closely related and well-characterized isomers. This approach offers
valuable insights into the structure-property relationships within this class of compounds. The
guide further details established synthetic protocols for key isomers, discusses their
applications, and provides a framework for their spectroscopic characterization.

Deciphering the Identity of 2-Methylveratraldehyde
Nomenclature and Structural Elucidation

The name "2-Methylveratraldehyde" is a semi-systematic name derived from a common
parent compound, veratraldehyde. To ascertain its precise chemical structure, a systematic
approach based on IUPAC nomenclature is necessary.

o Parent Compound: Veratraldehyde The foundation of the name is "veratraldehyde," which is
the widely accepted common name for 3,4-dimethoxybenzaldehyde[1][2][3]. The structure
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consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxy
groups (-OCHs) at positions 3 and 4.

o Substituent: 2-Methyl The prefix "2-Methyl" indicates the presence of a methyl group (-CHs)
at the second position of the benzene ring, relative to the principal functional group, the
aldehyde, which is at position 1.

Therefore, the systematic IUPAC name for "2-Methylveratraldehyde" is 2-methyl-3,4-
dimethoxybenzaldehyde. Its chemical structure is depicted below.

Caption: Chemical structure of 2-methyl-3,4-dimethoxybenzaldehyde.

A Note on Availability and Isomeric Ambiguity

While the IUPAC name and structure can be logically deduced, it is crucial for the research
community to note that 2-methyl-3,4-dimethoxybenzaldehyde is not extensively documented in
major chemical databases such as PubChem and the NIST Chemistry WebBook under a
dedicated CAS number. This suggests that this specific isomer may be less common, not
commercially available, or may be referenced under different nomenclature in specialized
literature.

In contrast, other isomers of methyl-dimethoxybenzaldehyde are well-characterized and more
readily accessible. This guide will, therefore, focus on a comparative analysis of these isomers
to provide a valuable resource for understanding the chemical landscape of this compound
class.

Comparative Analysis of Key
Dimethoxybenzaldehyde Isomers

The positioning of methoxy and methyl groups on the benzaldehyde framework significantly
influences the molecule's electronic properties, reactivity, and biological activity. Understanding
these differences is paramount for applications in drug design and synthesis.
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Caption: Relationship between Veratraldehyde and its common isomers.
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Physicochemical Properties

The table below summarizes key physicochemical properties of several well-documented

dimethoxybenzaldehyde isomers, providing a basis for comparison.

Molecular . .
Compoun IUPAC CAS Molecular Weight ( Melting Boiling
ei
d Name Number Formula < Point (°C) Point (°C)
g/mol )
3,4-
Veratraldeh  dimethoxyb
120-14-9 CoH1003 166.17 40-43 281
yde enzaldehy
de
2,3-
0_
dimethoxyb 137 @ 12
Veratraldeh 86-51-1 CoH1003 166.17 48-52
enzaldehy mmHg
yde
de
2,4-
dimethoxyb 165 @ 10
613-45-6 CoH1003 166.18 67-72
enzaldehy mmHg
de
2,5-
dimethoxyb 146 @ 10
93-02-7 CoH1003 166.17 46-49
enzaldehy mmHg
de
3,5-
dimethoxyb 165-167 @
7311-34-4 CoH100s3 166.17 43-46
enzaldehy 14 mmHg
de

Data sourced from PubChem and commercial supplier information.[2][4][5][6][7][8]

Applications in Research and Development
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Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, with significant

applications in the pharmaceutical and fragrance industries.

Pharmaceutical Intermediates: These compounds are precursors to a wide range of
pharmaceuticals. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a key
intermediate in the synthesis of drugs such as amiquinsin, prazosin, and trimethoprim. The
various isomers serve as scaffolds for creating libraries of compounds for drug discovery,
where the substitution pattern is critical for modulating biological activity.

Flavor and Fragrance: Veratraldehyde itself is valued for its pleasant, woody, vanilla-like
aroma and is used in perfumes and as a flavoring agent[9]. Other isomers also possess
unique aromatic properties that are utilized in the fragrance industry[4].

Agrochemicals: The dimethoxybenzaldehyde core is found in some pesticides and
herbicides, where it contributes to the molecule's efficacy and selectivity[4].

Synthesis of Dimethoxybenzaldehyde Derivatives

The synthesis of substituted dimethoxybenzaldehydes can be achieved through various

established organic chemistry methodologies. The choice of route often depends on the

desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Methylation of Dihydroxybenzaldehydes: A common and straightforward approach is the
methylation of the corresponding dihydroxybenzaldehyde using a methylating agent such as
dimethyl sulfate or methyl iodide in the presence of a base. For example, veratraldehyde is
commercially prepared by the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde)[9].

Formylation of Dimethoxybenzenes: The Vilsmeier-Haack reaction or the Gattermann
reaction can be employed to introduce an aldehyde group onto a dimethoxybenzene ring.
The regioselectivity of the formylation is directed by the existing methoxy groups.

Oxidation of Corresponding Alcohols or Methyl Groups: If the corresponding benzyl alcohol
or methyl-substituted dimethoxybenzene is available, it can be oxidized to the aldehyde
using reagents like manganese dioxide (MnQOz2), selenium dioxide (SeOz), or through
controlled catalytic oxidation.
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Experimental Protocol: Synthesis of 2,5-Dimethoxy-3-
methylbenzaldehyde

This protocol is adapted from the literature and describes the oxidation of 3-hydroxymethyl-2,5-

dimethoxytoluene[10].

Materials:

3-hydroxymethyl-2,5-dimethoxytoluene
Selenium dioxide (SeO32)
Benzene (or a suitable alternative solvent for azeotropic distillation)

Distillation apparatus with a Dean-Stark trap

Procedure:

Dissolve 3-hydroxymethyl-2,5-dimethoxytoluene in benzene in a round-bottom flask
equipped with a magnetic stirrer and a Dean-Stark apparatus.

Add finely powdered selenium dioxide to the solution.
Heat the mixture to reflux and azeotropically distill the water formed during the reaction.

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark
trap.

Once the reaction is complete (no more water is formed), cool the mixture to room
temperature.

Filter the reaction mixture to remove the selenium byproduct.
Remove the benzene solvent from the filtrate under reduced pressure.

Purify the resulting crude product by vacuum distillation or column chromatography to yield
2,5-dimethoxy-3-methylbenzaldehyde[10].
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Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.

Spectroscopic Characterization

Distinguishing between the various isomers of methyl-dimethoxybenzaldehyde is critical.
Spectroscopic methods provide the necessary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides key information. The chemical shift of the
aldehydic proton is typically found downfield (6 9.5-10.5 ppm). The aromatic region (6 6.5-8.0
ppm) will show distinct splitting patterns and coupling constants depending on the
substitution pattern. The number and chemical shifts of the methoxy group singlets (6 3.8-4.0
ppm) and the methyl group singlet (& 2.2-2.6 ppm) are also diagnostic.

e 13C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde
carbonyl carbon (6 185-195 ppm). The number and chemical shifts of the aromatic carbons
and the methoxy and methyl carbons provide further confirmation of the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.
e Astrong C=0 stretch for the aldehyde carbonyl will be present around 1680-1700 cm~2.

o C-H stretches for the aldehyde proton can be seen as two weak bands around 2720 and
2820 cm™1.
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e Aromatic C=C stretches appear in the 1450-1600 cm~1* region.

e Strong C-O stretches for the methoxy groups will be observed around 1020-1250 cm™1,

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]*
corresponding to the molecular weight of the compound (180.0786 g/mol for C10H1203). The
fragmentation pattern, particularly the loss of H, CHs, and OCH?s groups, can provide further
structural clues to differentiate between isomers.

Conclusion

While "2-Methylveratraldehyde" corresponds systematically to 2-methyl-3,4-
dimethoxybenzaldehyde, its limited presence in the scientific literature necessitates a broader,
comparative approach for a thorough understanding. This guide has provided a detailed
analysis of the nomenclature and structure, alongside a comparative overview of the
properties, synthesis, and applications of key, well-documented isomers of
dimethoxybenzaldehyde. The provided synthetic protocols and spectroscopic insights offer a
valuable resource for researchers and professionals working with this versatile class of
aromatic aldehydes. This comparative framework enables informed decisions in experimental
design and the synthesis of novel compounds for pharmaceutical and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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